molecular formula C6H4ClN2NaO2 B1413436 Sodium 2-(5-chloropyrimidin-4-yl)acetate CAS No. 1803609-09-7

Sodium 2-(5-chloropyrimidin-4-yl)acetate

Cat. No.: B1413436
CAS No.: 1803609-09-7
M. Wt: 194.55 g/mol
InChI Key: HPPKNLVRISIISS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(5-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C6H4ClN2NaO2 and a molecular weight of 194.55 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical properties are not specified in the search results .

Scientific Research Applications

1. Intermediate in HIV-1 Inhibitor Synthesis

Sodium 2-(5-chloropyrimidin-4-yl)acetate is used as an intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The compound is part of a process that includes methylation of 2-thiouracil, reaction with para-aminobenzonitrile, and chlorination with phosphorus oxychloride (Ju Xiu-lia, 2015).

2. Biochemical Impact Analysis

Research on sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, has been conducted to analyze its impact on serum biochemical parameters in rats. This study provides insights for future pharmacological applications of the compound as a potential antioxidant and immune-modulating agent (D. M. Danilchenko, 2017).

3. Energetic Materials Research

The compound has been utilized in the synthesis of energetic materials, specifically nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions. These materials have been characterized for their detonation properties and insensitivity to impact (Young‐Hyuk Joo et al., 2012).

4. Synthesis of Small-Molecule Ligands

Sodium acetate-catalyzed reactions involving this compound have been used to synthesize small-molecule ligands for treating human inflammatory TNFα-mediated diseases (M. Elinson et al., 2014).

5. Antioxidant Properties

Research has explored the synthesis of novel compounds involving this compound, evaluating their antioxidant properties in vitro. This research provides insights into the potential therapeutic applications of these compounds as antioxidants (V. Rani et al., 2012).

6. Preparation of Hydroxypyrimidines

This compound has been used in the preparation of hydroxypyrimidines, demonstrating its utility in synthesizing compounds of potential biological significance (D. T. Hurst, 1983).

7. Synthesis of Antimicrobial Agents

This compound has been used in the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings. These synthesized compounds have shown promising antibacterial and antifungal activities (A. Hossan et al., 2012).

8. Mass Spectrometric Study

A mass spectrometric study has been conducted on sodium 2-(4-methyl-5-(thiophene-2-yl)-4 H -1,2,4-triazoles-3-ylthio)acetate, another related compound, to understand its physical and chemical characteristics and patterns of fragmentation, which is crucial for pharmaceutical applications (V. A. Salionov et al., 2015).

9. Development of Anti-inflammatory Agents

This compound has been involved in the synthesis of thiazolopyrimidine derivatives with antinociceptive and anti-inflammatory properties, indicating its role in developing new therapeutic agents (T. Selvam et al., 2012).

Safety and Hazards

The safety information available indicates that Sodium 2-(5-chloropyrimidin-4-yl)acetate has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Sodium 2-(5-chloropyrimidin-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. These binding interactions can result in conformational changes in the target molecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its effectiveness. Long-term studies in vitro or in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may act as a substrate for certain enzymes, participating in biochemical reactions that produce or consume metabolites. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or channels. Once inside the cells, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Properties

IUPAC Name

sodium;2-(5-chloropyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPKNLVRISIISS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)CC(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-09-7
Record name sodium 2-(5-chloropyrimidin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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